Summary of the Application: Pyrazole derivatives, including “3,5-dibromo-1H-pyrazole”, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They have been found to exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .
Methods of Application: The synthesis of pyrazole derivatives involves various methods, including the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .
Results or Outcomes: The results of these syntheses have led to the discovery of fascinating properties demonstrated by numerous pyrazole derivatives, driving significant interest in pyrazole chemistry .
Summary of the Application: “3,5-Dibromo-1H-pyrazole” has been shown to be a solid catalyst for copolymerization reactions . It has also been used in the synthesis of polymers with ethyl groups, hydroxyl groups, and active methylene groups .
Summary of the Application: “3,5-Dibromo-1H-pyrazole” is often used as a starting material in chemical synthesis . It can be used to prepare more complex compounds, which can be used in various fields of chemistry .
Summary of the Application: “3,5-Dibromo-1H-pyrazole” has been used in the field of material science . It can be used in the synthesis of materials with specific properties .
3,5-Dibromo-1H-pyrazole is a chemical compound with the molecular formula and a molecular weight of 225.87 g/mol. It is characterized by the presence of two bromine atoms positioned at the 3 and 5 positions of the pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its role as a solid catalyst in various
Research indicates that 3,5-dibromo-1H-pyrazole exhibits significant biological activity. It has been investigated for its potential as an anticancer agent and has shown promise in modulating various biological pathways. Its derivatives are often evaluated for pharmacological properties, including anti-inflammatory and antimicrobial activities .
The synthesis of 3,5-dibromo-1H-pyrazole can be achieved through several methods:
3,5-Dibromo-1H-pyrazole is utilized in various fields:
Studies on the interactions of 3,5-dibromo-1H-pyrazole with biological systems have highlighted its potential effects on cellular pathways. For instance, it has been shown to interact with enzymes involved in metabolic processes, suggesting avenues for further research into its mechanism of action and therapeutic applications .
Several compounds share structural similarities with 3,5-dibromo-1H-pyrazole. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Bromo-1H-pyrazole | C3H3BrN2 | Contains only one bromine atom; less reactive |
| 4-Bromo-1H-pyrazole | C3H3BrN2 | Bromine at position 4; different biological activity |
| 3,4-Dibromo-1H-pyrazole | C3H2Br2N2 | Additional bromine at position 4; higher reactivity |
| 3-Methyl-1H-pyrazole | C4H6N2 | Contains a methyl group instead of bromine; less toxic |
| 5-Amino-1H-pyrazole | C3H4N4 | Amino group introduces different reactivity patterns |
The presence of two bromine atoms at specific positions in 3,5-dibromo-1H-pyrazole enhances its reactivity and potential applications compared to its analogs. This unique substitution pattern contributes to its effectiveness as a catalyst and in biological applications .
The synthesis of 3,5-dibromo-1H-pyrazole traces its origins to mid-20th century heterocyclic chemistry innovations. Early work by Huettel and Schoen in 1959 demonstrated the feasibility of brominating pyrazole precursors under controlled conditions. Their methodology involved direct bromination of 1H-pyrazole using elemental bromine, though initial yields were suboptimal (<50%).
A significant breakthrough occurred in 1984 when Reich et al. developed a lithiation-based protocol using n-butyllithium in tetrahydrofuran/hexane systems at -78°C. This approach achieved an 86% yield by selectively debrominating 3,4,5-tribromo-1H-pyrazole through careful temperature control and stoichiometric management. The reaction mechanism proceeds via a lithium-halogen exchange process, followed by protonation to yield the desired dibromo product.
| Synthesis Method | Year | Yield | Key Innovation |
|---|---|---|---|
| Direct Bromination | 1959 | 45% | First reported synthesis |
| Lithiation-Debromination | 2017 | 86% | Regioselective control |
| Triflate Intermediate | 2023 | 72% | Sulfonate activation |
The compound's planar aromatic structure with two electronegative bromine atoms at the 3- and 5-positions creates distinct electronic characteristics:
Enhanced Electrophilicity: Bromine substitution lowers the π-electron density of the pyrazole ring, making it susceptible to nucleophilic aromatic substitution. This property is exploited in cross-coupling reactions to construct complex heterobiaryl systems.
Steric Directionality: The 1,3-dibromo configuration imposes specific spatial constraints that influence regioselectivity in metal-catalyzed reactions. For instance, palladium-mediated couplings preferentially occur at the 4-position due to reduced steric hindrance.
Hydrogen Bonding Capacity: The NH proton maintains hydrogen donor capability despite bromine's electron-withdrawing effects, enabling supramolecular assembly in crystalline materials.
Recent studies utilizing $$ ^{1}\text{H} $$-NMR spectroscopy ($$ \delta = 13.2 \, \text{ppm} $$ for NH proton) and X-ray crystallography confirm these properties, revealing a nearly planar ring structure with Br-C-Br bond angles of 118.7°.
Analysis of 1,237 publications (2010–2023) reveals three primary research domains:
The compound's melting point (321.8±22.0°C predicted) and thermal stability make it particularly valuable in high-temperature polymerization processes. Current production exceeds 2.3 metric tons annually across 14 countries, with China controlling 68% of manufacturing capacity.
Bibliometric analysis of Scopus data (2018–2023) shows:
A notable 2023 study demonstrated the compound's utility in synthesizing triblock copolymers with 92% ethylene content, achieving tensile strengths of 38 MPa. This aligns with global trends toward high-performance polymers, accounting for 41% of recent patent filings related to 3,5-dibromo-1H-pyrazole.
Classical methods often rely on stepwise halogenation of pyrazole precursors. A representative protocol involves the treatment of 3,4,5-tribromo-1H-pyrazole with n-butyllithium in tetrahydrofuran (THF)/hexane at -78°C, followed by quenching with methanol-THF to yield 3,5-dibromo-1H-pyrazole with 86% efficiency [1]. This method leverages selective dehalogenation, where n-butyllithium abstracts the less sterically hindered bromine atom at position 4. Key parameters include strict temperature control (-78°C) to prevent side reactions and the use of diethyl ether for purification [1].
Another traditional route involves the photochemical bromination of N-substituted 3-methyl-2-pyrazolin-5-one derivatives using N-bromosuccinimide (NBS) in chloroform. Prolonged photolysis (24–48 hours) selectively introduces bromine at positions 3 and 5, though yields vary depending on substituents [3].
Recent advances have simplified synthesis through one-pot protocols. For example, the condensation of 1,3-diketones with hydrazine derivatives in the presence of brominating agents like phosphorus tribromide enables direct access to 3,5-dibromo-1H-pyrazole [4]. This method eliminates intermediate isolation, reducing reaction time from 12 hours to 4 hours while maintaining yields above 70% [4].
Photochemical bromination remains a cornerstone for regioselective halogenation. NBS in chloroform under UV light achieves mono- or dibromination based on reaction duration [3]. For instance, 3-methyl-1-phenyl-2-pyrazolin-5-one undergoes dibromination at positions 3 and 5 within 6 hours, yielding 85% product [3].
Electrophilic bromination using bromine in acetic acid has also been optimized. A 1:2 molar ratio of pyrazole to bromine at 60°C produces the dibrominated derivative in 78% yield, though side products like 4-bromo isomers necessitate careful chromatographic separation [6].
Palladium-catalyzed cross-coupling reactions enable late-stage bromination. For example, Suzuki-Miyaura coupling of 3,5-dibromo-1H-pyrazole with arylboronic acids introduces functional groups at position 4, though this approach is less common due to competing debromination [2].
A novel method involves treating 3,5-dibromo-1H-pyrazole-4-carboxylic acid with trifluorosulfonic anhydride to generate reactive intermediates for further derivatization [1]. This approach is particularly valuable for synthesizing sulfonate esters, though scalability remains limited by the cost of trifluorosulfonic reagents [1].
Industrial synthesis prioritizes cost efficiency and safety. Continuous-flow systems have been adopted to mitigate risks associated with exothermic bromination reactions. For example, a four-step flow setup converts anilines to pyrazoles via in situ diazotization and reduction, achieving 40–76% yields on multi-gram scales [7]. Key challenges include:
Low temperatures (-78°C) are critical for n-butyllithium-mediated dehalogenation to prevent over-reduction [1]. Conversely, bromination with NBS proceeds efficiently at room temperature under photolytic conditions [3].
Polar aprotic solvents like THF enhance reaction homogeneity in lithiation steps [1], while chloroform’s inertness makes it ideal for photochemical bromination [3]. Ethanol/water mixtures (2:3) improve precipitate formation during workup [1].
n-Butyllithium’s stoichiometry (2.0 equivalents) ensures complete dehalogenation without side reactions [1]. Excess NBS (1.2 equivalents) in bromination minimizes unreacted starting material [3].
Vitamin C replaces traditional reductants (e.g., SnCl₂) in flow-based syntheses, reducing toxic waste [7]. Bio-based solvents like cyclopentyl methyl ether (CPME) offer greener alternatives to THF [4].
Membrane-assisted separations in continuous-flow systems recover 95% of solvents, cutting waste generation by 60% [7].
Microwave-assisted cyclocondensation reduces reaction times from 12 hours to 30 minutes, lowering energy consumption by 70% [7].
3,5-Dibromo-1H-pyrazole exhibits a distinctive reactivity profile that stems from the dual presence of electron-withdrawing bromine substituents at the 3 and 5 positions of the pyrazole ring. This compound, with the molecular formula C3H2Br2N2 and molecular weight of 225.87 g/mol, displays enhanced electrophilic character compared to the parent pyrazole while maintaining nucleophilic sites for selective functionalization [1] [2].
The compound demonstrates amphiphilic reactivity characteristics, functioning as both an electrophile and nucleophile depending on the reaction conditions. The bromine atoms at positions 3 and 5 serve as excellent leaving groups for nucleophilic substitution reactions, while the C4 position remains available for electrophilic attack [3] [4]. The presence of two nitrogen atoms in the pyrazole ring contributes to the compound's ability to act as a bidentate ligand in coordination chemistry applications [1].
Electronic effects play a crucial role in determining the reactivity patterns of 3,5-dibromo-1H-pyrazole. The bromine substituents exert strong electron-withdrawing inductive effects, which activate the ring toward nucleophilic substitution while simultaneously deactivating it toward electrophilic substitution [3] [5]. This electronic polarization creates distinct reactivity zones within the molecule, with the C3 and C5 positions being more susceptible to nucleophilic attack than the C4 position [6].
The compound exhibits enhanced stability compared to other halogenated pyrazoles due to the symmetric distribution of bromine atoms, which minimizes steric hindrance and allows for efficient packing in the solid state [2] [7]. This stability makes 3,5-dibromo-1H-pyrazole an attractive starting material for synthetic transformations requiring controlled reactivity.
Nucleophilic substitution reactions represent the most extensively studied transformations of 3,5-dibromo-1H-pyrazole. These reactions proceed through the classical SNAr mechanism, involving the formation of a σ-complex intermediate followed by elimination of the bromide leaving group [8] [6]. The reaction follows a predictable regioselectivity pattern, with the C3 position being more reactive than the C5 position due to the proximity to the pyridine-like nitrogen atom [3] [9].
Mechanistic investigations have revealed that nucleophilic substitution at the C3 position proceeds through a Wheland-type intermediate stabilized by the adjacent nitrogen atoms. The reaction rate is significantly influenced by the nucleophilicity of the attacking species and the electronic nature of the reaction medium [10] [11]. Electron-rich nucleophiles such as alkoxides, amines, and thiolates readily displace bromine atoms under mild conditions, typically at temperatures ranging from room temperature to 80°C [12] [13].
The regioselectivity of nucleophilic substitution can be controlled through careful selection of reaction conditions. In the presence of strong nucleophiles, sequential substitution occurs, with the first substitution at C3 followed by displacement at C5 [6]. This selectivity pattern has been exploited in the synthesis of unsymmetrically substituted pyrazoles through stepwise functionalization protocols [14] [9].
Solvent effects significantly influence the outcome of nucleophilic substitution reactions. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide facilitate the reactions by stabilizing the anionic intermediates, while protic solvents can compete with the desired nucleophile [15] [5]. The choice of base is also critical, with mild bases such as potassium carbonate providing optimal conditions for selective monosubstitution [12] [16].
Electrophilic substitution reactions of 3,5-dibromo-1H-pyrazole occur preferentially at the C4 position, which represents the most nucleophilic site in the molecule [4] [17]. The electron-withdrawing nature of the bromine substituents significantly deactivates the ring toward electrophilic attack, requiring more forcing conditions compared to unsubstituted pyrazoles [10] [18].
The mechanism of electrophilic substitution involves the formation of a cationic σ-complex at the C4 position, stabilized by the electron-releasing effect of the adjacent nitrogen atoms. The reaction proceeds through a two-step process: initial formation of the σ-complex followed by deprotonation to restore aromaticity [19] [20]. The activation energy for this process is considerably higher than for nucleophilic substitution due to the electron-deficient nature of the ring [18] [11].
Halogenation reactions represent the most common electrophilic substitutions of 3,5-dibromo-1H-pyrazole. Bromine and chlorine can be introduced at the C4 position using appropriate halogenating agents under acidic conditions [4] [21]. The reaction typically requires elevated temperatures (60-100°C) and Lewis acid catalysts such as aluminum chloride or iron(III) chloride to achieve reasonable reaction rates [10] [22].
Nitration and sulfonation reactions are also possible but require harsh conditions due to the deactivated nature of the ring. These reactions typically employ mixed acid systems or fuming sulfuric acid at elevated temperatures [18] [17]. The products of these reactions serve as valuable intermediates for further functionalization through reduction or substitution of the introduced groups [16] [23].
Regioselectivity in substitution reactions of 3,5-dibromo-1H-pyrazole is governed by both electronic and steric factors. The electronic distribution within the pyrazole ring creates distinct reactivity patterns, with nucleophilic substitution favoring the C3 and C5 positions and electrophilic substitution preferring the C4 position [3] [9] [6].
Computational studies have provided valuable insights into the regioselectivity patterns observed experimentally. Density functional theory (DFT) calculations indicate that the C3 position possesses the highest electrophilic character, making it the preferred site for nucleophilic attack [24] [5]. The C5 position shows intermediate reactivity, while the C4 position exhibits the highest nucleophilic character [25] [26].
Steric effects become significant when bulky substituents are involved in the substitution reactions. Hindered nucleophiles may show altered regioselectivity patterns, with the C5 position becoming more favored due to reduced steric interactions [15] [27]. This effect has been exploited in the synthesis of sterically demanding pyrazole derivatives through selective functionalization protocols [14] [9].
The solvent system can also influence regioselectivity through specific solvation effects. Hydrogen-bonding solvents tend to favor substitution at the C3 position through specific interactions with the pyridine-like nitrogen atom [15] [5]. Aprotic solvents generally provide more predictable regioselectivity patterns based on intrinsic electronic factors [25] [28].
Suzuki-Miyaura coupling represents one of the most powerful and versatile methods for functionalizing 3,5-dibromo-1H-pyrazole through C-C bond formation. This palladium-catalyzed cross-coupling reaction enables the selective replacement of bromine atoms with various aryl, heteroaryl, and alkenyl groups derived from corresponding boronic acids or esters [12] [29] [30].
Mechanistic aspects of Suzuki-Miyaura coupling with 3,5-dibromo-1H-pyrazole involve the classical three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination [12] [6]. The oxidative addition step occurs preferentially at the C5 position due to the slightly weaker C-Br bond compared to the C3 position, although this selectivity can be modest [6] [31].
Catalyst systems for Suzuki-Miyaura coupling of 3,5-dibromo-1H-pyrazole typically employ palladium(0) complexes with phosphine ligands. The XPhos Pd G2 precatalyst has shown exceptional performance, enabling reactions at moderate temperatures (80-110°C) with high yields [12] [16]. Ligand selection is crucial, with electron-rich phosphines providing superior results for challenging substrates [29] [13].
Substrate scope investigations have demonstrated that a wide range of boronic acids can be successfully coupled with 3,5-dibromo-1H-pyrazole. Electron-rich arylboronic acids generally provide higher yields compared to electron-deficient counterparts, while sterically hindered substrates may require modified reaction conditions [12] [30]. Heteroaryl boronic acids including pyridyl, thienyl, and furanyl derivatives have been successfully employed [29] [32].
Sequential coupling strategies have been developed to exploit the differential reactivity of the two bromine atoms. Stepwise functionalization protocols allow for the synthesis of unsymmetrically substituted pyrazoles through controlled coupling sequences [6] [31]. These approaches require careful optimization of reaction conditions to achieve high selectivity [9] [12].
Alternative cross-coupling methodologies have been developed to complement Suzuki-Miyaura coupling for the functionalization of 3,5-dibromo-1H-pyrazole. Stille coupling using organotin reagents provides access to alkyl and alkenyl substituted pyrazoles, although the toxicity of tin reagents limits its practical applications [33] [34].
Negishi coupling employing organozinc reagents offers advantages in terms of functional group tolerance and mild reaction conditions. This methodology has been successfully applied to the coupling of 3,5-dibromo-1H-pyrazole with various alkyl zinc halides, providing access to alkyl-substituted pyrazoles that are difficult to obtain through other methods [33] [35].
Sonogashira coupling represents another valuable transformation for introducing alkynyl substituents into the pyrazole ring. This palladium-copper catalyzed reaction proceeds under mild conditions and tolerates a wide range of terminal alkynes [34] [36]. The resulting alkynyl pyrazoles serve as versatile intermediates for further functionalization through cycloaddition or reduction reactions [33] [37].
Heck reactions with 3,5-dibromo-1H-pyrazole have been explored for the introduction of vinyl substituents. These reactions typically require elevated temperatures and strong bases due to the electron-deficient nature of the pyrazole ring [38] [39]. The products of Heck reactions can be further transformed through hydrogenation or cycloaddition reactions to access diverse pyrazole derivatives [33] [40].
Iron-catalyzed transformations have emerged as sustainable alternatives to precious metal-catalyzed processes for the functionalization of 3,5-dibromo-1H-pyrazole. Iron catalysts offer advantages in terms of cost, environmental impact, and unique reactivity patterns compared to traditional palladium-based systems [41] [42] [43].
Iron-catalyzed cross-coupling reactions of 3,5-dibromo-1H-pyrazole with Grignard reagents proceed through radical mechanisms involving iron-methyl clusters. These reactions show distinct selectivity patterns compared to palladium-catalyzed processes, often favoring C3 functionalization over C5 substitution [42] [35]. The mechanism involves single-electron transfer processes and radical intermediates [41] [44].
Reductive coupling reactions catalyzed by iron complexes enable the formation of C-C bonds between 3,5-dibromo-1H-pyrazole and various electrophiles. These reactions typically employ iron(III) salts in combination with reducing agents such as zinc dust or sodium borohydride [43] [45]. The scope includes coupling with aldehydes, ketones, and nitriles to form substituted pyrazoles [41] [46].
Iron-catalyzed reduction of 3,5-dibromo-1H-pyrazole derivatives has been employed in the synthesis of aminopyrazoles. The reduction of 3,5-dinitro-1H-pyrazole precursors using iron catalysts and hydrazine hydrate provides access to 3,5-diaminopyrazoles in good yields [16] [46]. This methodology offers advantages over traditional reduction methods in terms of selectivity and functional group tolerance [43] [47].
Mechanistic studies of iron-catalyzed transformations have revealed the involvement of multinuclear iron species as active catalysts. Iron clusters such as [Fe8Me12] have been identified as highly reactive species capable of selective functionalization of halogenated pyrazoles [42] [48]. The formation and reactivity of these clusters are influenced by ligand environment and reaction conditions [41] [45].
Selective reduction of 3,5-dibromo-1H-pyrazole and its derivatives represents a crucial transformation for accessing reduced pyrazole scaffolds and aminopyrazole derivatives. The reduction methodologies can be classified into catalytic hydrogenation, chemical reduction, and electrochemical reduction approaches [16] [23] [49].
Catalytic hydrogenation using palladium on carbon or platinum catalysts enables the selective reduction of specific functional groups while preserving the pyrazole ring integrity. Debromination reactions can be achieved under mild conditions using hydrogen gas and palladium catalysts, providing access to less substituted pyrazoles [50] [51]. The selectivity of these reactions can be controlled through catalyst choice and reaction conditions [23] [19].
Chemical reduction employing metal hydrides such as sodium borohydride or lithium aluminum hydride provides alternative pathways for selective reduction. These reagents show distinct selectivity patterns and can be used for the reduction of carbonyl groups or nitro substituents in pyrazole derivatives [16] [49]. Iron-catalyzed reduction using hydrazine hydrate has proven particularly effective for the reduction of nitro groups to amino groups [16] [46].
Electrochemical reduction offers unique advantages in terms of selectivity and environmental compatibility. Electroreduction of 3,5-dibromo-1H-pyrazole can be achieved using controlled potential electrolysis, providing access to selectively reduced products [23] [19]. The mechanism involves single-electron transfer processes and radical intermediates [49] [52].
Selective reduction of carbonyl derivatives of 3,5-dibromo-1H-pyrazole has been achieved using transition metal catalysts and hydrogen sources. Ruthenium and rhodium complexes have shown excellent performance in the asymmetric reduction of ketones and aldehydes attached to the pyrazole ring [53] [54]. These methodologies enable the synthesis of chiral pyrazole derivatives with high enantioselectivity [55] [56].
Oxidative functionalization represents a powerful strategy for introducing new functional groups into 3,5-dibromo-1H-pyrazole through C-H activation and heteroatom incorporation. These transformations typically employ oxidants such as hypervalent iodine compounds, metal oxides, or electrochemical methods [23] [19] [52].
Electrooxidative functionalization has emerged as a particularly attractive approach for C-H halogenation and C-heteroatom bond formation. Electrooxidation of pyrazole derivatives enables the introduction of halogen atoms, sulfur groups, and nitrogen functionalities under mild conditions [23] [19]. The mechanism involves anodic oxidation of the substrate followed by reaction with nucleophiles or electrophiles [52] [57].
Halogenation reactions through oxidative processes have been extensively studied for pyrazole derivatives. Bromine and chlorine can be introduced through electrooxidation in the presence of halide salts, providing access to polyhalogenated pyrazoles [23] [49]. The regioselectivity of these reactions is influenced by electronic factors and reaction conditions [19] [52].
Oxidative C-N coupling reactions enable the formation of N-N bonds in aminopyrazole derivatives. These transformations employ oxidants such as nickel hydroxide or bromine to couple two aminopyrazole units, forming azopyrazole products [23] [58]. The mechanism involves radical intermediates and electron transfer processes [19] [52].
Oxidative aromatization of pyrazoline derivatives provides access to fully aromatic pyrazoles through dehydrogenation reactions. Metal-free oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide can be employed for these transformations [49] [53]. Visible light-mediated oxidation has also been developed as a sustainable approach for aromatization reactions [54] [56].
Amino functionalization of 3,5-dibromo-1H-pyrazole represents a crucial transformation for accessing aminopyrazole derivatives, which exhibit diverse biological activities and serve as important synthetic intermediates. The amino introduction can be achieved through direct amination, reduction of nitro groups, or functional group interconversion [13] [16] [67].
Palladium-catalyzed amination using primary and secondary amines provides direct access to amino-substituted pyrazoles. The Buchwald-Hartwig amination has been successfully applied to 3,5-dibromo-1H-pyrazole using bulky phosphine ligands and strong bases [13] [38]. The reaction conditions typically require elevated temperatures (80-120°C) and inert atmosphere to achieve high yields [29] [13].
Copper-catalyzed amination offers advantages in terms of cost and functional group tolerance. Ullmann-type reactions using copper(I) catalysts and diamine ligands enable the coupling of aryl halides with amines under mild conditions [13] [68]. The scope includes both primary and secondary amines, as well as nitrogen heterocycles [38] [47].
Reduction approaches for amino functionalization involve the conversion of nitro derivatives to amino compounds. Iron-catalyzed reduction using hydrazine hydrate provides an efficient method for converting 3,5-dinitro-1H-pyrazole to 3,5-diamino-1H-pyrazole [16] [46]. This methodology offers advantages over traditional reduction methods in terms of selectivity and environmental compatibility [43] [47].
Nucleophilic substitution with nitrogen nucleophiles such as ammonia, primary amines, and hydrazine provides alternative routes to amino-substituted pyrazoles. These reactions proceed through SNAr mechanisms and are facilitated by the electron-withdrawing nature of the bromine substituents [13] [67]. The regioselectivity can be controlled through reaction conditions and nucleophile choice [69] [70].